molecular formula C9H9N3 B14438483 Benzene, 1-azido-2-(2-propenyl)- CAS No. 78480-04-3

Benzene, 1-azido-2-(2-propenyl)-

Cat. No.: B14438483
CAS No.: 78480-04-3
M. Wt: 159.19 g/mol
InChI Key: BDGLAJKIKVLPIK-UHFFFAOYSA-N
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Description

Benzene, 1-azido-2-(2-propenyl)-: is an organic compound that features a benzene ring substituted with an azido group and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-azido-2-(2-propenyl)- typically involves the azidonation of a suitable precursor. One common method involves the reaction of benzyl halides with sodium azide in the presence of a solvent like acetonitrile. The reaction is usually carried out under mild conditions to avoid decomposition of the azide group .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure safety and efficiency. For example, the use of azidotrimethylsilane (TMSN3) in the presence of a copper catalyst can facilitate the direct synthesis of organic azides from secondary benzylic alcohols .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, H2/Pd-C

    Substitution: Sodium azide (NaN3), TMSN3

Major Products:

    Oxidation: Benzoic acid derivatives

    Reduction: Amines

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

Chemistry: Benzene, 1-azido-2-(2-propenyl)- is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules through reactions such as click chemistry .

Biology and Medicine: In medicinal chemistry, azido compounds are explored for their potential as bioorthogonal reagents. They can be used in labeling and imaging studies due to their ability to undergo specific reactions without interfering with biological systems .

Industry: The compound finds applications in the development of new materials, including polymers and coatings. Its unique reactivity makes it valuable in the synthesis of functionalized materials with specific properties .

Mechanism of Action

The mechanism of action of Benzene, 1-azido-2-(2-propenyl)- involves the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming triazoles through click chemistry. This reactivity is harnessed in various applications, including the development of pharmaceuticals and materials .

Comparison with Similar Compounds

    Benzyl azide: Similar in structure but lacks the propenyl group.

    Allylbenzene: Contains a propenyl group but lacks the azido group.

    Phenyl azide: Contains an azido group but lacks the propenyl group.

Uniqueness: Benzene, 1-azido-2-(2-propenyl)- is unique due to the presence of both the azido and propenyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds .

Properties

CAS No.

78480-04-3

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

1-azido-2-prop-2-enylbenzene

InChI

InChI=1S/C9H9N3/c1-2-5-8-6-3-4-7-9(8)11-12-10/h2-4,6-7H,1,5H2

InChI Key

BDGLAJKIKVLPIK-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1N=[N+]=[N-]

Origin of Product

United States

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